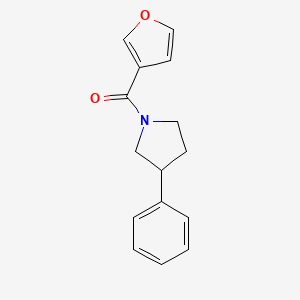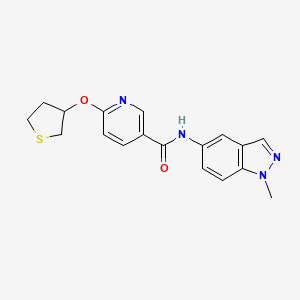
1-(Furan-3-carbonyl)-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furan derivatives has been an important research area in organic chemistry. The classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of β-dicarbonyl compounds and α .Chemical Reactions Analysis
The reactions of sulfur ylides and alkynes have been applied in the synthesis of furan derivatives . One interesting and powerful method to construct the furan motif was designed through the precious metal gold-catalyzed addition of sulfur ylides to terminal alkynes in an inter- or intra-molecular reaction .Wissenschaftliche Forschungsanwendungen
Spectral Studies and Quantum-Chemical Calculations
Furan derivatives, including those related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine, have been synthesized and identified, with their intramolecular hydrogen bonds investigated using IR spectroscopy and supported by semi-empirical quantum-chemical calculations. X-ray single crystal diffraction analyses confirm the molecular and crystal structure of these compounds, showing strong intramolecular hydrogen bonds and a variety of intermolecular interactions contributing to their supramolecular architectures (Hritzová et al., 2005).
Oxa-analogues and Structural Analysis
Research on oxa-analogues of triarylcorrole, involving the replacement of pyrrole rings with furan moieties, highlights the synthesis and structural analysis through X-ray crystallography. These studies showcase the architectural and electronic implications of integrating furan rings into macrocyclic compounds, contributing to our understanding of aromaticity and structural dynamics in novel macrocyclic environments (Pawlicki et al., 2002).
Palladium-Catalyzed Reactions
The palladium-catalyzed condensation reactions involving furan derivatives demonstrate the synthetic versatility of furan compounds. These reactions enable the formation of multisubstituted furans with diverse substituents, highlighting the potential of furan derivatives in synthetic organic chemistry and the development of new materials (Lu et al., 2014).
Electrorheological Properties
Studies on the synthesis and polymerization of furan compounds with phenyl rings and their electrorheological (ER) properties reveal significant findings. These compounds exhibit reversible viscosity changes upon the application and removal of an external electric field, underscoring the potential of furan derivatives in developing smart materials and ER fluids (Teare et al., 2003).
Spectroscopic and Theoretical Approaches
Research on the spectroscopic analysis and theoretical evaluation of pyrrolidine derivatives related to 1-(Furan-3-carbonyl)-3-phenylpyrrolidine offers insights into their electronic structure, hyperpolarizability, and molecular interactions. These studies contribute to a deeper understanding of the physical and chemical properties of furan and pyrrolidine derivatives, with implications for their application in various fields, including materials science and molecular electronics (Devi et al., 2018).
Eigenschaften
IUPAC Name |
furan-3-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(14-7-9-18-11-14)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBAEFUTDGHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)-3-phenylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2804918.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)
![Prop-2-enyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate](/img/structure/B2804926.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2804928.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)


![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)